

An In-depth Technical Guide to the Off-Target Effects of PK 11195

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Compound of Interest

Compound Name: PK 11195

Cat. No.: B1678501

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For Researchers, Scientists, and Drug Development Professionals

Introduction

PK 11195 is a high-affinity, selective ligand for the Translocator Protein (TSPO), an 18 kDa protein located on the outer mitochondrial membrane. Historically known as the peripheral benzodiazepine receptor (PBR), TSPO is upregulated in activated microglia and other immune cells, making it a valuable biomarker for neuroinflammation. Consequently, radiolabeled **PK 11195**, such as (R)-[11C]**PK 11195**, has been extensively used in Positron Emission Tomography (PET) to visualize neuroinflammatory processes in a variety of neurological disorders.

While the on-target effects of **PK 11195** revolve around its interaction with TSPO, a growing body of evidence indicates that at concentrations higher than its nanomolar affinity for TSPO, **PK 11195** can exert a range of off-target effects. These effects are crucial to consider in experimental design and data interpretation, particularly when using **PK 11195** as a pharmacological tool to probe TSPO function. This technical guide provides a comprehensive overview of the known and potential off-target effects of **PK 11195**, including quantitative data where available, detailed experimental protocols for investigation, and visualizations of the implicated signaling pathways.

Data Presentation: On-Target versus Off-Target Interactions

The following tables summarize the quantitative data available for the interaction of **PK 11195** with its primary target, TSPO, and various identified off-targets. It is important to note that for many off-targets, precise binding affinities (K_i) or functional potencies (IC_{50}/EC_{50}) are not readily available in the literature. In such cases, the concentrations at which significant effects were observed are provided to offer a comparative context.

Table 1: On-Target Binding Affinity of **PK 11195**

Target	Ligand	Species	Assay Type	Affinity (K_i)	Reference
TSPO	[3H]-(R)-PK 11195	Human	Radioligand Binding	20.4 ± 1.3 nM	(high-grade glioma), 14.3
				± 2.1 nM	(low-grade glioma), 3.9 ± 0.4 nM (cortex)

Table 2: Off-Target Interactions of **PK 11195**

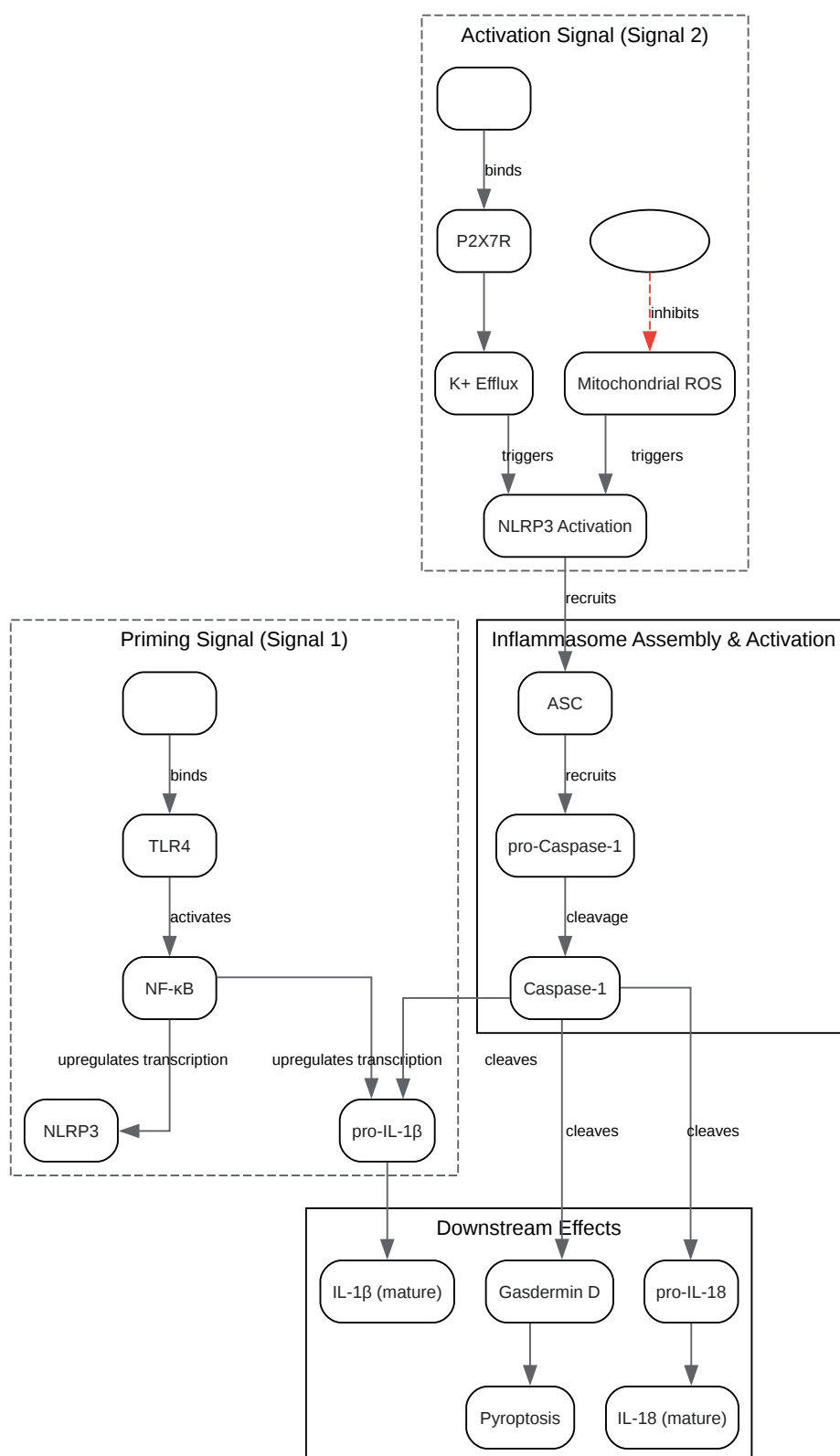
Off-Target	Effect	System	Concentration for Effect	Reference
Nuclear Receptors				
Constitutive Androstane Receptor (hCAR)	Inverse Agonist	Human Hepatocytes	Not specified, but modulation observed	
Pregnane X Receptor (PXR)	Agonist	Human Hepatocytes	Not specified, but modulation observed	
Inflammatory Pathways				
NLRP3 Inflammasome	Inhibition of activation	BV-2 microglial cells	0.5 μ M (pretreatment)	
ABC Transporters				
ABCB1 (P-glycoprotein)	Substrate/Inhibit or	MDCKII-ABCB1 cells	1-25 μ M (to inhibit doxorubicin efflux)	
ABCC1 (MRP1)	Substrate/Inhibit or	MDCKII-ABCC1 cells	GI50 of 25.7 nM for actinomycin D in the presence of an ABCC1 inhibitor suggests interaction	
MAPK Signaling				
JNK/p38 MAPK	Activation	Various cell types	Not specified, but implicated in stress responses	

Key Off-Target Signaling Pathways

Several key signaling pathways have been identified as being modulated by **PK 11195**, likely in a TSPO-independent manner at higher concentrations. The following sections detail these pathways and provide visual representations.

NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines IL-1 β and IL-18. **PK 11195** has been shown to inhibit the activation of the NLRP3 inflammasome in microglial cells. The canonical activation of the NLRP3 inflammasome is a two-step process: a priming signal (e.g., lipopolysaccharide, LPS) that upregulates NLRP3 and pro-IL-1 β expression, and an activation signal (e.g., ATP) that triggers the assembly of the inflammasome complex. **PK 11195** appears to interfere with the activation step, potentially by reducing the production of reactive oxygen species (ROS), a known trigger for NLRP3 activation.

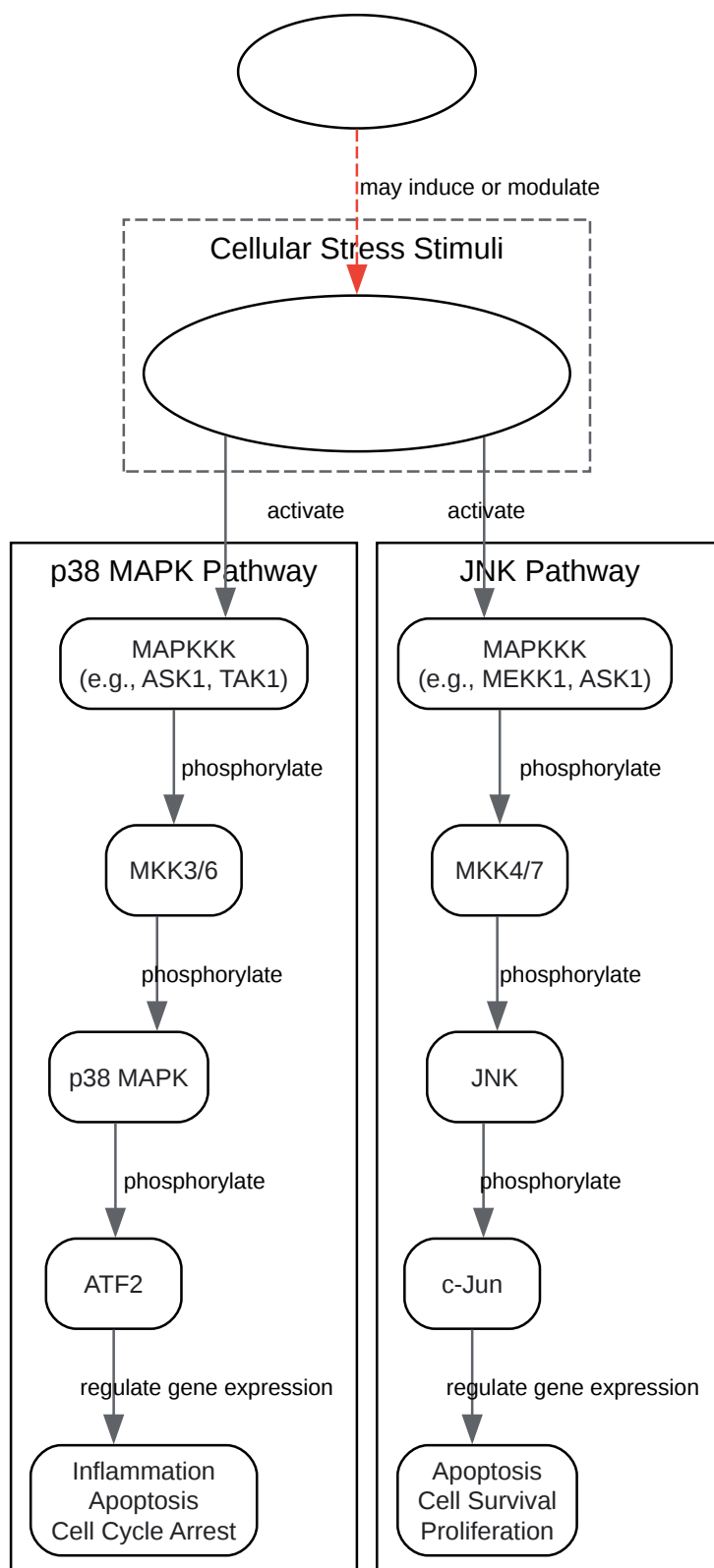


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NLRP3 Inflammasome Activation Pathway and **PK 11195** Inhibition.

JNK and p38 MAPK Signaling Pathways

The c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways are key signaling cascades that are activated in response to a wide range of cellular stresses, including oxidative stress, inflammatory cytokines, and DNA damage. Activation of these pathways involves a three-tiered kinase module: a MAPKKK (e.g., MEKK, ASK1), a MAPKK (e.g., MKK3/6 for p38, MKK4/7 for JNK), and the MAPK itself (p38 or JNK). Once activated, JNK and p38 phosphorylate a variety of downstream substrates, including transcription factors (e.g., c-Jun, ATF2), leading to changes in gene expression that can influence cell proliferation, differentiation, apoptosis, and inflammation. While direct interaction data is limited, the observed effects of **PK 11195** on apoptosis and inflammation at micromolar concentrations may be partly mediated through the modulation of these stress-activated kinase pathways.



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Overview of JNK and p38 MAPK Signaling Pathways.

Experimental Protocols for Off-Target Investigation

Investigating the off-target effects of **PK 11195** requires a multi-faceted approach employing a variety of in vitro assays. The following sections provide detailed methodologies for key experiments.

Radioligand Binding Assay for Off-Target Identification

This assay is used to determine if **PK 11195** competes with a known radioligand for binding to a specific off-target receptor.

Objective: To determine the binding affinity (K_i) of **PK 11195** for a putative off-target receptor.

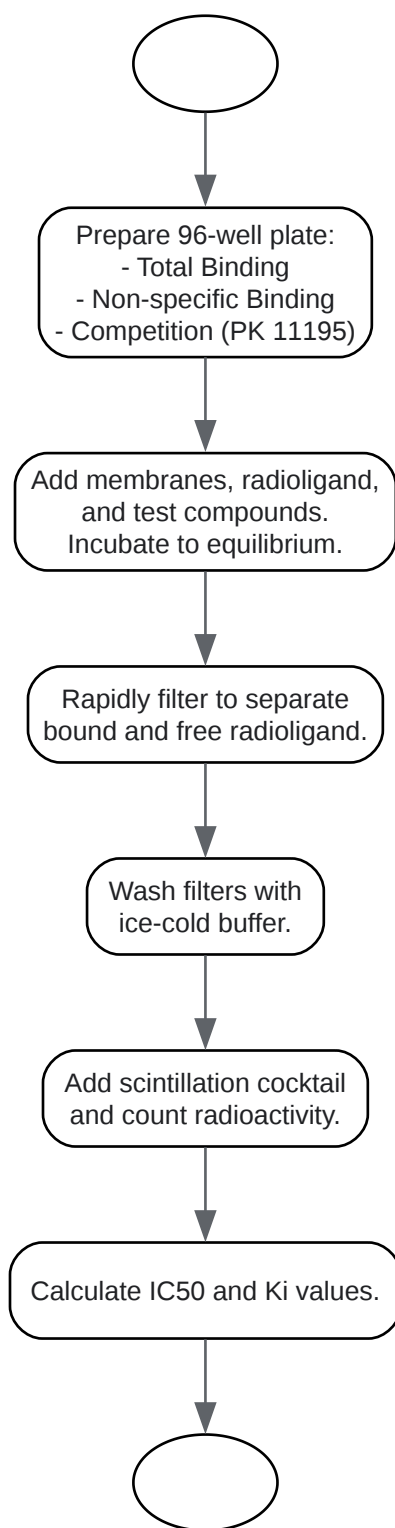
Materials:

- Cell membranes or purified receptor preparation expressing the target receptor.
- A suitable radioligand for the target receptor (e.g., [3H]-labeled).
- **PK 11195** stock solution.
- Assay buffer (specific to the receptor).
- Wash buffer.
- 96-well filter plates.
- Scintillation cocktail and a scintillation counter.

Procedure:

- Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + a high concentration of a known unlabeled ligand for the target), and competition binding (radioligand + varying concentrations of **PK 11195**).
- Incubation: Add the cell membranes/receptor preparation, radioligand (at a concentration near its K_d), and either buffer, unlabeled ligand, or **PK 11195** to the respective wells. Incubate at a specified temperature and time to reach equilibrium.

- Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
- Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of **PK 11195** to generate a competition curve and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.



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Workflow for Radioligand Binding Assay.

ABC Transporter Efflux Assay

This functional assay determines if **PK 11195** inhibits the efflux of a known fluorescent substrate from cells overexpressing an ABC transporter.

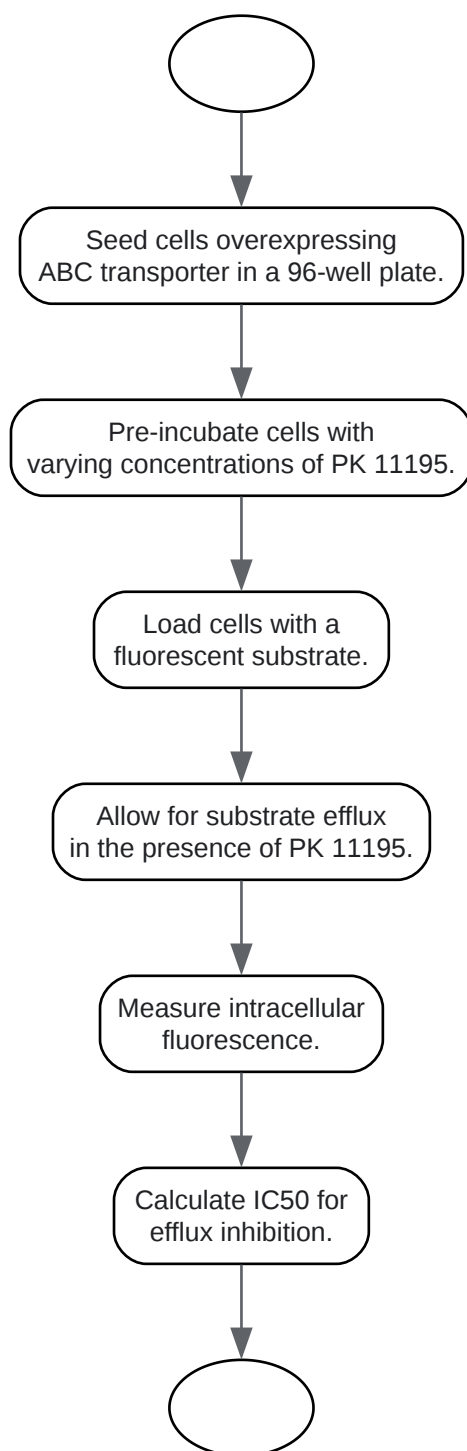
Objective: To determine the IC₅₀ of **PK 11195** for the inhibition of ABCB1 or ABCC1.

Materials:

- Cell lines overexpressing the ABC transporter of interest (e.g., MDCKII-ABCB1) and a parental control cell line.
- A fluorescent substrate for the transporter (e.g., Calcein-AM, doxorubicin).
- **PK 11195** stock solution.
- A known inhibitor of the transporter as a positive control.
- Assay buffer (e.g., HBSS).
- Fluorescence plate reader or flow cytometer.

Procedure:

- Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
- Pre-incubation: Pre-incubate the cells with varying concentrations of **PK 11195** or the positive control inhibitor for a specified time.
- Substrate Loading: Add the fluorescent substrate to all wells and incubate to allow for cellular uptake.
- Efflux: Remove the substrate-containing medium and replace it with fresh medium (with or without **PK 11195**/inhibitor). Incubate for a period to allow for efflux of the substrate.
- Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader or flow cytometer.
- Data Analysis: Plot the percentage of substrate retention (or inhibition of efflux) against the log concentration of **PK 11195** to determine the IC₅₀ value.



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Workflow for ABC Transporter Efflux Assay.

Nuclear Receptor Reporter Gene Assay

This cell-based assay measures the ability of **PK 11195** to modulate the transcriptional activity of a nuclear receptor like hCAR or PXR.

Objective: To determine if **PK 11195** acts as an agonist, antagonist, or inverse agonist for a specific nuclear receptor.

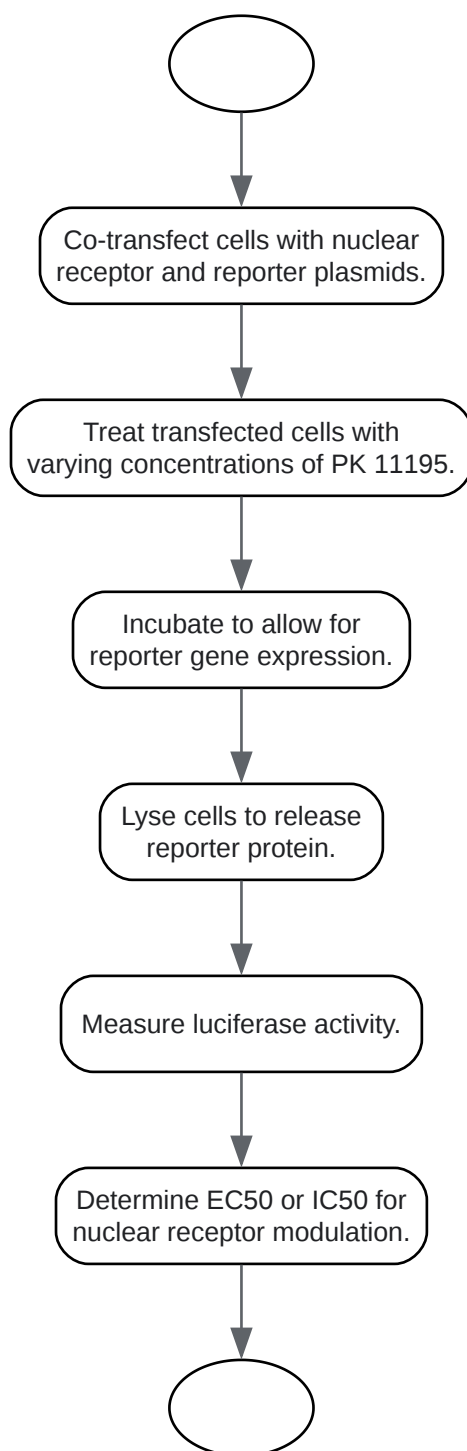
Materials:

- A suitable host cell line (e.g., HEK293T, HepG2).
- An expression vector for the nuclear receptor of interest.
- A reporter vector containing a response element for the nuclear receptor upstream of a reporter gene (e.g., luciferase).
- A transfection reagent.
- **PK 11195** stock solution.
- Known agonist and antagonist for the nuclear receptor.
- Cell culture medium and reagents.
- Luciferase assay system and a luminometer.

Procedure:

- Transfection: Co-transfect the host cells with the nuclear receptor expression vector and the reporter vector.
- Treatment: After transfection, treat the cells with varying concentrations of **PK 11195**, a known agonist (for antagonist testing), or vehicle control.
- Incubation: Incubate the cells for a sufficient period to allow for changes in reporter gene expression.
- Cell Lysis: Lyse the cells to release the reporter protein.

- Luminometry: Measure the luciferase activity in the cell lysates using a luminometer.
- Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to total protein concentration. Plot the fold change in reporter activity against the log concentration of **PK 11195** to determine its effect (agonist, antagonist, or inverse agonist) and potency (EC50 or IC50).



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Workflow for Nuclear Receptor Reporter Gene Assay.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents and is used to investigate the effects of **PK 11195** on voltage-gated potassium and L-type calcium channels.

Objective: To determine if **PK 11195** modulates the activity of specific ion channels and to quantify its potency (IC₅₀).

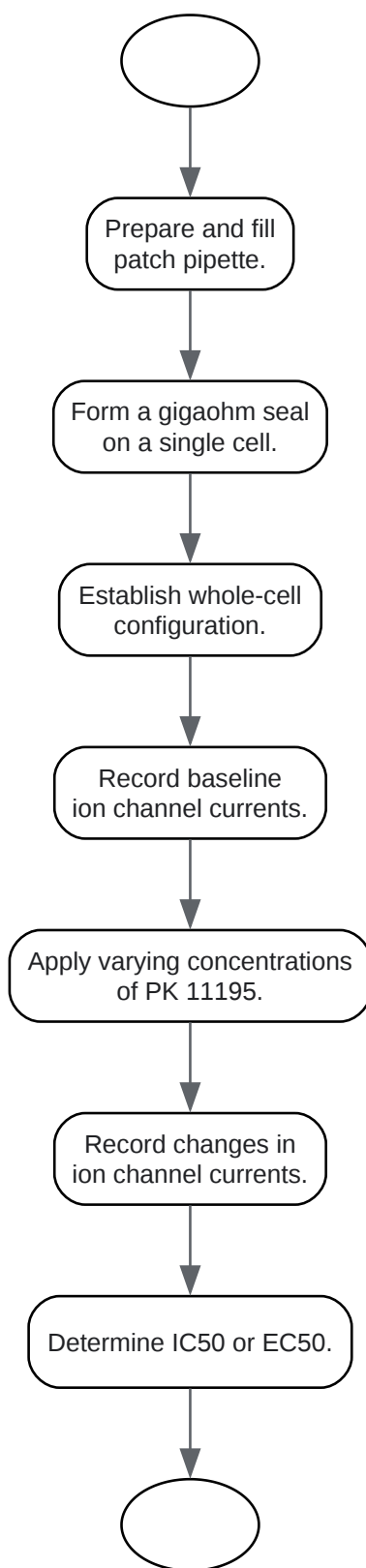
Materials:

- Cells expressing the ion channel of interest (primary cells or a stable cell line).
- Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system).
- Borosilicate glass capillaries for pulling patch pipettes.
- Pipette puller and microforge.
- Extracellular and intracellular recording solutions specific for the ion channel being studied.
- **PK 11195** stock solution.
- Known blocker or opener for the ion channel as a positive control.

Procedure:

- **Pipette Preparation:** Pull and fire-polish glass pipettes to the desired resistance. Fill the pipette with the appropriate intracellular solution.
- **Cell Sealing:** Under microscopic guidance, bring the pipette into contact with a cell and apply gentle suction to form a high-resistance (gigaohm) seal.
- **Whole-Cell Configuration:** Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.

- **Voltage-Clamp Recordings:** Clamp the cell membrane at a holding potential and apply a series of voltage steps to elicit ion channel currents.
- **Drug Application:** After obtaining a stable baseline recording, perfuse the cell with the extracellular solution containing varying concentrations of **PK 11195**.
- **Data Acquisition and Analysis:** Record the changes in ion channel currents in response to **PK 11195**. Plot the percentage of current inhibition or potentiation against the log concentration of **PK 11195** to determine the IC₅₀ or EC₅₀.



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Workflow for Whole-Cell Patch-Clamp Electrophysiology.

Conclusion

PK 11195 is an invaluable tool for studying the role of TSPO in health and disease. However, its utility as a specific pharmacological probe is contingent upon a thorough understanding of its potential off-target effects. This guide has provided a comprehensive overview of the current knowledge regarding the off-target interactions of **PK 11195**, including its modulation of nuclear receptors, inflammatory pathways, ABC transporters, and potentially ion channels. The provided experimental protocols and pathway diagrams serve as a resource for researchers to design and interpret experiments with **PK 11195**, ensuring that conclusions drawn about the function of TSPO are not confounded by these off-target activities. As with any pharmacological agent, careful consideration of concentration-dependent effects and the use of appropriate controls are paramount for rigorous scientific investigation. Further research is warranted to fully elucidate the quantitative aspects and physiological relevance of **PK 11195**'s off-target profile.

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